Einecs 256-855-7

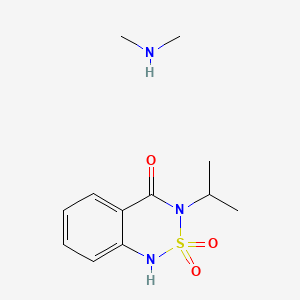

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

50930-44-4 |

|---|---|

Molekularformel |

C12H19N3O3S |

Molekulargewicht |

285.36 g/mol |

IUPAC-Name |

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one;N-methylmethanamine |

InChI |

InChI=1S/C10H12N2O3S.C2H7N/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15;1-3-2/h3-7,11H,1-2H3;3H,1-2H3 |

InChI-Schlüssel |

MYSPVTCSNUEPHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O.CNC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex

Methodologies for Primary Synthesis of the Compound

The synthesis of Bentazon has been approached through various routes since its initial development, ranging from classical multi-step chemical processes to more modern, environmentally conscious methods.

The industrial production of Bentazon has traditionally relied on several key synthetic pathways. A prevalent method involves the reaction of an anthranilic acid derivative with an isopropyl sulfamoyl derivative, followed by a cyclization step.

One common route can be summarized in the following key steps herts.ac.uk:

Preparation of Intermediates : The synthesis begins with the separate preparation of two key intermediates. Isopropylaminosulfonyl chloride is formed by reacting isopropylamine hydrochloride with sulfonyl chloride. Concurrently, methyl anthranilate (o-aminobenzoic acid methyl ester) is prepared from phthalic anhydride through a series of reactions herts.ac.uk.

Coupling Reaction : The two intermediates, isopropylaminosulfonyl chloride and methyl anthranilate, are reacted in a solvent like toluene. This reaction forms N-isopropylamine sulfonylmethyl anthranilate herts.ac.uk.

Cyclization : The final step is a cyclization reaction, typically carried out in a sodium methoxide solution, followed by acidification to yield the final Bentazon product herts.ac.ukgoogle.com.

An alternative classical approach starts from isatin anhydride and isopropylamine, which are reacted in a solvent like dichloroethane. The resulting product is then reacted with sulfur trioxide and phosphorus oxychloride, followed by hydrolysis and acidification to produce Bentazon with high purity and yield google.com.

Another patented method involves reacting anthranilic isopropylamide directly with sulfur trioxide or chlorosulfonic acid in the presence of an organic base (like 2-picoline) and phosphorus oxychloride at elevated temperatures (50° C to reflux) google.com. This process is designed to be a simple and cost-effective industrial-scale method google.com.

| Route | Key Reactants | Key Reagents/Conditions | Yield/Purity | Reference |

| Route 1 | Methyl anthranilate, Isopropylamine hydrochloride, Sulfonyl chloride | 1. Coupling 2. Sodium methoxide (cyclization) 3. Acidification | Not specified | herts.ac.uk |

| Route 2 | Isatin anhydride, Isopropylamine | Sulfur trioxide, Phosphorus oxychloride, Dichloroethane | 80.2% yield, 98% purity | google.com |

| Route 3 | Anthranilic isopropylamide | Sulfur trioxide or Chlorosulfonic acid, Organic base, Phosphorus oxychloride | Not specified | google.com |

| Route 4 | Methyl anthranilate, Chlorosulfonic acid, Isopropylamine | Phosphorus oxychloride, Sodium methylate, HCl | >90% (intermediate yield) | google.com |

In line with the principles of green chemistry, which advocate for waste reduction and the use of less hazardous materials, modifications to the classical synthesis of Bentazon have been developed mdpi.com. These approaches aim to improve reaction efficiency, minimize waste, and enhance the environmental profile of the production process .

A significant improvement involves replacing hazardous reagents. One patented method substitutes phosphorus oxychloride with phosgene, diphosgene, or triphosgene as the chlorinating agent google.com. This change leads to a higher reaction yield (over 88%) and is more environmentally friendly as it avoids the production of mixed sodium chloride and sodium phosphate salt byproducts google.com.

The application of green chemistry principles is also evident in the development of new formulations through mechanochemistry. The mechanochemical synthesis of inclusion complexes between Bentazon and native cyclodextrins (β-CD and γ-CD) represents a solvent-free, green approach to modifying the compound's physical properties, such as solubility acs.orgresearchgate.net. This method can create environmentally friendly agrochemical formulations with controlled release characteristics acs.orgresearchgate.net.

| Approach | Description | Advantages | Reference |

| Alternative Chlorinating Agent | Use of phosgene, diphosgene, or triphosgene instead of phosphorus oxychloride. | Higher yield (>88%), avoids production of inorganic salt byproducts, more environmentally friendly. | google.com |

| Mechanochemistry | Solvent-free grinding to form inclusion complexes with cyclodextrins. | Environmentally friendly (no solvent), tunes solubility for controlled-release formulations. | acs.orgresearchgate.net |

The broader field of green chemistry emphasizes the use of catalysts to make synthetic routes more efficient and sustainable researchgate.netmdpi.com. While specific novel catalytic cycles for the primary synthesis of the Bentazon ring are not detailed in the provided research, the move away from stoichiometric reagents like phosphorus oxychloride towards potentially catalytic or higher-efficiency reagents aligns with modern sustainable synthesis goals google.com.

The core structure of Bentazon is achiral, meaning it does not have a stereocenter and exists as a single structure rather than a pair of enantiomers. Therefore, stereoselective synthesis is not a consideration for Bentazon itself.

However, when considering the synthesis of structurally related analogs, stereoselectivity can become a crucial factor if a chiral center is introduced into the molecule. For example, in the synthesis of related 1,4-benzothiazinones, introducing an alkyl or aryl group at the C2 position creates a chiral center mdpi.com. The synthetic method reported for these specific analogs, which involved reacting 2-aminothiophenol with ethyl α-bromoalkyloates, was found to be non-stereoselective, resulting in a racemic mixture mdpi.com.

Achieving stereoselectivity in the synthesis of such analogs would require different strategies, which are central to modern organic synthesis mdpi.com. Potential methods could include:

Use of Chiral Auxiliaries : Attaching a chiral molecule to the substrate to direct the reaction to form one stereoisomer preferentially.

Chiral Catalysts : Employing asymmetric catalysts (either metal-based or organocatalysts) that create a chiral environment for the reaction.

Substrate Control : Utilizing a starting material that is already chiral to influence the stereochemical outcome of subsequent reactions.

While specific examples of stereoselective synthesis for Bentazon analogs are not prominent in the immediate literature, these general principles would be applicable for any future development of chiral derivatives mdpi.comresearchgate.net.

Derivatization and Analog Synthesis from the Core Structure

The core Bentazon structure serves as a scaffold for creating various derivatives and analogs. These modifications are typically aimed at altering the compound's physicochemical properties, such as solubility, or for research purposes like creating labeled compounds for metabolic studies.

The synthesis of analogs often involves modifying the original synthetic route or performing chemical transformations on the final Bentazon molecule.

N-Substituted Analogs : The nitrogen atom at the 1-position of the benzothiadiazine ring can be substituted. Research has been published on the synthesis of N-substituted derivatives of 3-isopropyl-1H-2,1,3-benzothiadiazin-(4)-3H-one 2,2-dioxide, expanding the chemical space around the core structure researchgate.net.

Structural Analogs (Thiazinones) : Broader structural analogs, such as 1,4-benzothiazinones, can be synthesized through different pathways. One simple, one-step method involves the reaction of 2-aminothiophenol with various ethyl bromo-substituted esters in the presence of potassium hydroxide in methanol (B129727) mdpi.com. This allows for the introduction of different substituents at the C2 position of the thiazinone ring mdpi.com.

| Analog Type | Synthetic Approach | Key Reactants | Reference |

| N-Substituted Bentazon | Post-synthesis modification of the N-H group. | Bentazon, appropriate electrophile. | researchgate.net |

| [D7]-Bentazone | De novo synthesis using a labeled precursor. | Methyl anthranilate, [D7]isopropylsulfamoyl chloride. | rivm.nl |

| 1,4-Benzothiazinone Analogs | Cyclization reaction. | 2-aminothiophenol, Ethyl α-bromoalkyloates. | mdpi.com |

Modifying the functional groups of the Bentazon molecule is a primary strategy for tuning its properties.

Salt Formation : Bentazon is a weak acid (pKa ≈ 3.3) and readily forms salts with bases . This is the most common and commercially significant modification. The sodium salt is widely used in commercial formulations to enhance water solubility nih.govchemicalbook.com. Synthesis is straightforward, involving the reaction of Bentazon with an equimolar amount of a base, such as sodium hydroxide (NaOH), in an aqueous solution acs.org. Similarly, the dimethylammonium salt can be prepared.

Inclusion Complexes : A non-covalent modification involves the formation of inclusion complexes. Bentazon can be encapsulated within the hydrophobic cavity of cyclodextrins acs.orgresearchgate.net. This is achieved through methods like mechanochemical kneading or co-precipitation from a solution containing both Bentazon and the cyclodextrin (e.g., β-CD or γ-CD) acs.orgresearchgate.net. This modification can alter solubility and dissolution rates, offering a method for creating controlled-release formulations acs.org.

Bioisosteric Replacement : While not explicitly reported for Bentazon in the provided results, general principles of medicinal chemistry suggest that functional groups could be replaced with bioisosteres to modify properties pressbooks.pub. For instance, the amide-like functionality within the ring system could theoretically be replaced by groups like esters or triazoles to alter metabolic stability or binding interactions, though this would constitute a significant change to the core structure and would require a de novo synthesis pressbooks.pub.

Failed synthetic attempts have also provided insight. For example, attempts to prepare Bentazon by substituting isopropyl iodide or isopropyl tosylate with the potassium, sodium, or cesium salt of the demethylated core (1H-2,1,3-benzothiadiazin-4(3H)-one-2,2-dioxide) were unsuccessful rivm.nl. This indicates that N-alkylation at the sulfamoyl nitrogen is not a straightforward route to the final product, reinforcing the utility of building the molecule from precursors that already contain the N-isopropyl group rivm.nl.

Reaction Mechanisms in the Synthesis of the Compound

The synthesis of 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide involves two primary reaction mechanisms: N-sulfonylation followed by an intramolecular cyclization.

N-Sulfonylation: The first step is the reaction of an anthranilic acid derivative (such as methyl anthranilate) with a sulfamoyl chloride (like isopropylsulfamoyl chloride). In this electrophilic substitution reaction, the amino group of the anthranilate acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This results in the formation of a sulfonamide bond and the elimination of a chloride ion.

Intramolecular Cyclization: The subsequent and critical step is the ring-closing reaction to form the benzothiadiazinone ring system. This is often achieved by treating the intermediate with a suitable reagent that facilitates the cyclization. For instance, when o-isopropylamino sulphonylamino methyl benzoate is treated with a sodium alkoxide, the alkoxide acts as a base to deprotonate the sulfonamide nitrogen. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester group. This is followed by the elimination of a methoxide ion, leading to the formation of the six-membered heterocyclic ring of Bentazon.

The final step to obtain the title compound is a simple acid-base reaction where the acidic proton on the Bentazon molecule reacts with the basic dimethylamine to form the dimethylammonium salt.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide and its dimethylammonium salt are crucial for obtaining a product with high purity. The common techniques employed include crystallization, extraction, and filtration.

Crystallization: Crystallization is a widely used method for purifying the crude Bentazon product. The process typically involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. google.com The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures. In one patented method, the purification process involves refluxing an organic phase containing Bentazon and an organic solvent, followed by cooling for crystallization to obtain the refined Bentazon powder. google.com Another approach involves adding water and a desolventizer to a dichloroethane organic phase containing Bentazon for concentration and crystallization. google.com

Extraction: Liquid-liquid extraction is another important technique used in the purification process. It is particularly useful for separating the desired product from impurities with different solubilities in two immiscible liquid phases. For instance, after the synthesis, the reaction mixture can be treated with a suitable solvent to extract the Bentazon, leaving behind unwanted byproducts. A process for making substantially pure salts of Bentazon involves extracting an organic solution of the crude compound first with water at a specific pH, followed by extraction with an alkaline aqueous solution.

Isolation of the Dimethylammonium Salt: The dimethylammonium salt, being water-soluble, is typically isolated by first forming it in an aqueous solution. The pure salt can then be obtained by techniques such as evaporation of the solvent or by precipitation through the addition of a non-solvent. A patent describes a method for manufacturing a dry, water-soluble herbicidal salt composition, including the dimethylammonium salt of Bentazon, in the form of free-flowing particles.

Interactive Data Table: Purification Techniques

| Technique | Description | Key Parameters |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to re-form as crystals upon cooling. | Solvent choice, cooling rate, temperature. |

| Extraction | Separation of a substance from a mixture by preferentially dissolving it in a suitable solvent. | Solvent system, pH of the aqueous phase. |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Filter medium porosity, pressure. |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex

Spectroscopic Techniques in Structural Elucidationsimiecoind.ro

Spectroscopic methods are indispensable for confirming the molecular structure of the Bentazon dimethylammonium complex. These techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Bentazon. Both ¹H and ¹³C NMR are used to confirm the identity of the molecule by comparing the spectra of a sample to that of a reference standard. fao.org

¹H NMR: The proton NMR spectrum of Bentazon provides characteristic signals for the isopropyl group and the aromatic protons on the benzothiadiazine ring system. chemicalbook.comacs.org Studies have recorded ¹H-NMR spectra on 400 MHz spectrometers using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, with chemical shifts reported in parts per million (ppm) relative to an internal standard. acs.orgcore.ac.uk

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data, providing information on the carbon skeleton of the molecule. fao.org

2D NMR: Techniques like 2D-NOESY can reveal through-space interactions, which is particularly useful in studying the formation of inclusion complexes, for instance, with cyclodextrins. researchgate.net

Deuterated Standards: For quantitative analysis and as internal standards in complex matrices, deuterated forms of Bentazon, such as Bentazon-d7, are utilized. sigmaaldrich.com

The presence of the dimethylammonium counter-ion would be expected to produce a distinct signal in the ¹H NMR spectrum, which would aid in confirming the specific complex.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of Bentazon, which aids in its identification and quantification, often at trace levels. fao.org

Ionization Modes: Both positive and negative electrospray ionization (ESI) modes are employed. Due to its acidic nature, Bentazon analysis often benefits from the negative ion mode, which detects the deprotonated molecule [M-H]⁻ at m/z 239. oup.commassbank.eu Positive ion mode can also be used, detecting the protonated molecule [M+H]⁺ at m/z 241. massbank.eu

Fragmentation: Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides characteristic fragment ions. For the [M-H]⁻ precursor, significant fragments include ions at m/z 197 and 132. oup.commassbank.eu For the [M+H]⁺ precursor, a key fragment results from the loss of the isopropyl radical (a loss of 42 Da), yielding an ion at m/z 212. oup.com Analysis of the N-methylated derivative shows a parent ion at m/z 254 and a fragment at m/z 213, corresponding to the loss of a propyl group. epa.gov

Coupling with Chromatography: MS is almost always coupled with a chromatographic separation technique, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), to analyze complex mixtures. fao.orgresearchgate.net LC-MS/MS is a particularly powerful combination for detecting Bentazon and its metabolites in biological and environmental samples with high sensitivity and specificity. nih.gov For instance, a method using a triple stage quadrupole mass spectrometer (MS/MS) can monitor for specific product ions, enhancing selectivity. epa.gov

The dimethylammonium ion itself would also be detectable by MS, further confirming the identity of the complex.

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in Bentazon. fao.org The IR spectrum shows characteristic absorption bands, notably a strong band for the carbonyl (C=O) stretching vibration, which appears around 1645 cm⁻¹. acs.orgresearchgate.net The identity of Bentazon can be confirmed by comparing the FTIR spectrum of a sample with that of a reference standard. fao.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule. The UV absorption spectrum of Bentazon in aqueous solution shows absorption maxima at approximately 230 nm, 250 nm, and 330-334 nm. nih.govconicet.gov.armdpi.com This property is the basis for its detection in High-Performance Liquid Chromatography (HPLC) using a UV or Diode-Array Detector (DAD). simiecoind.ronih.gov The absorption at λ=334 nm is often monitored for photocatalytic degradation studies. mdpi.com

Chromatographic Separation and Quantificationsimiecoind.rohelixchrom.comsielc.com

Chromatographic techniques are the cornerstone for separating the Bentazon dimethylammonium complex from impurities or matrix components and for its precise quantification.

HPLC is the most widely applied technique for the analysis of Bentazon. simiecoind.ro Various methods have been developed and validated for its determination in different matrices like water and soil. researchgate.netnih.gov

Columns and Mobile Phases: Reversed-phase C18 columns are commonly used for separation. fao.orgnih.gov The mobile phase typically consists of a mixture of an aqueous component (often buffered or acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). simiecoind.ronih.govhelixchrom.com For example, a mobile phase of methanol-water (60:40, v/v) at pH 4.6 has been successfully used. nih.gov Another method employed an isocratic elution with acetonitrile and ultrapure water (50/50, v/v). simiecoind.ro

Detection: UV detection is frequently used, with wavelengths set at 230 nm or 254 nm for quantification. fao.orgsimiecoind.ronih.gov Diode-Array Detection (DAD) allows for the acquisition of the entire UV spectrum, enhancing compound identification. simiecoind.ro

Method Validation: Validated HPLC methods demonstrate good linearity, accuracy, precision, and sensitivity. nih.govnih.gov Limits of detection (LOD) can reach the microgram per liter (µg/L) or nanogram per milliliter (ng/mL) range, especially when combined with a pre-concentration step like solid-phase extraction (SPE). nih.govnih.gov For example, a validated method for water analysis achieved a detection limit within the international standard of 0.1 µg/L after a 500-fold pre-concentration. nih.gov

LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity, allowing for the simultaneous determination of Bentazon and its metabolites in complex samples like postmortem blood. nih.gov

Table 1: Example HPLC Method Parameters for Bentazon Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 with guard column nih.gov | Core-shell mixed-mode Coresep 100 helixchrom.com | C18 fao.org |

| Mobile Phase | Methanol-water (60:40, v/v), pH 4.6 nih.gov | Acetonitrile/Water helixchrom.com | Acetonitrile and 0.1% formic acid aqueous solution (gradient) fao.org |

| Flow Rate | 0.8 mL/min nih.gov | Not Specified | Not Specified |

| Detection | UV at 230 nm nih.gov | MS compatible helixchrom.com | UV at 230 nm fao.org |

| Sample Matrix | Water nih.gov | General (Soil, Water, Crops) helixchrom.com | Technical Concentrate fao.org |

While Bentazon itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step to increase its volatility.

Derivatization: The secondary nitrogen in the sulfonamide group is susceptible to alkylation. acs.org A common derivatization agent is diazomethane, which converts Bentazon to its methyl derivative (N-Methylbentazon). oup.comacs.org Other reagents like pentafluorobenzyl bromide have also been used to create derivatives suitable for electron capture detection. acs.org

GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is used for the identification and confirmation of the derivatized Bentazon. fao.orgresearchgate.net This technique was used to confirm the identity of Bentazon after methylation, observing the methylated derivative's parent ion at m/z 254. oup.com

Detectors: Besides MS, other detectors like the nitrogen-phosphorus detector (NPD) or a sulfur-specific flame photometric detector (FPD) can be used, offering selectivity for nitrogen- or sulfur-containing compounds, respectively. acs.org An electron capture detector (ECD) is highly sensitive to halogenated derivatives like (pentafluorobenzyl)bentazon. acs.org

The derivatization step adds complexity to the analysis, making HPLC the more direct and commonly used method for Bentazon. However, GC-MS remains a valuable confirmatory technique. oup.com

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) in Analysis

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for the analysis of polar and ionizable pesticides like Bentazon. In one method developed for analyzing multiple herbicides in soybeans, CE was used with a 50 mM ammonium (B1175870) acetate (B1210297) running buffer at pH 4.75. acs.org This setup successfully separated Bentazon from other herbicides within 30 minutes using a 75 μm internal diameter capillary and an applied voltage of 17 kV. acs.org Detection was achieved via UV absorbance at 240 nm. acs.org Although effective for separation, samples extracted from complex matrices like soybeans require extensive cleanup procedures, such as liquid-liquid partitioning and solid-phase extraction (SPE), before they can be analyzed by CE to avoid interference. acs.org

Another approach for analyzing acidic herbicides, including Bentazon, in surface water involves an off-line SPE step followed by derivatization and determination by capillary gas chromatography. researchgate.net This highlights the versatility of electrophoretic and chromatographic methods when combined with appropriate sample preparation.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a "green" alternative to traditional liquid chromatography, offering high-speed analysis with reduced organic solvent consumption. shimadzu.com SFC is particularly advantageous for separating complex mixtures and is increasingly used for pesticide analysis. shimadzu.com The technique uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic solvent (modifier) like methanol to control polarity. shimadzu.com This allows for efficient separation of compounds with a wide range of polarities. For instance, SFC coupled with mass spectrometry (SFC/MS) has been successfully applied to the batch analysis of highly polar pesticides. shimadzu.com The development of online SFE-SFC systems further streamlines the workflow by integrating sample extraction and analysis, reducing sample handling and analysis time. shimadzu.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of Bentazon, offering enhanced selectivity and sensitivity.

LC-MS/MS and GC-MS for Trace Analysis and Environmental Metabolite Profiling (excluding human metabolomics)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for trace-level quantification of Bentazon and its metabolites in environmental samples due to its exceptional sensitivity and specificity. mdpi.com This technique is routinely used for analyzing water, soil, and plant matrices. fao.orgresearchgate.netnih.gov For instance, a method for quantifying Bentazon in surface and groundwater utilized automated solid-phase extraction (SPE) followed by LC-MS/MS, achieving method quantification limits between 1.5 and 10.0 ng/L. nih.gov Another validated LC-MS/MS method for water samples reported a limit of quantification (LOQ) as low as 0.03 µg/kg. epa.gov

A study on the dissipation of Bentazon in a wheat-field ecosystem developed a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS to determine Bentazon and its primary environmental metabolites, 6-hydroxy-bentazone and 8-hydroxy-bentazone. nih.gov The analysis was performed in negative electrospray ionization (ESI) mode, selecting the [M-H]⁻ ion as the precursor for all three compounds. nih.gov This method demonstrated high sensitivity with LOQs ranging from 2.5 to 12 µg/kg in wheat plants, straw, and grains. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Bentazon | 239 | 132 | -38 |

| Bentazon | 239 | 197 | -28 |

| 6-hydroxy-bentazone | 255 | 148 | -35 |

| 8-hydroxy-bentazone | 255 | 213 | -28 |

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is more common for a polar compound like Bentazon, GC-MS can be used, typically after a derivatization step to increase the analyte's volatility. fao.orglsu.edu GC-MS is effective for identifying Bentazon degradation products in environmental matrices. researchgate.net For example, GC-MS with a triple quadrupole detector was used to identify Bentazon's degradation products in water after chlorine dioxide treatment. researchgate.net The identity of Bentazon and its impurities in technical-grade products has also been confirmed by comparing GC-MS retention times and mass spectra with reference standards. fao.org

Coupling of Separation with Advanced Spectroscopic Detectors

Beyond mass spectrometry, separation techniques can be coupled with other advanced spectroscopic detectors to provide complementary information.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC with a Diode Array Detector is a robust and widely applied technique for quantifying Bentazon in various samples, particularly water. simiecoind.ro DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. A method for analyzing Bentazon in surface water involved SPE for sample preparation followed by HPLC-DAD for quantification, demonstrating the reliability of this approach. simiecoind.ro

Other Spectroscopic Techniques

Surface-Enhanced Raman Spectroscopy (SERS) has been explored for the detection of Bentazon. Although challenging due to the compound's relatively weak Raman signal, SERS offers potential for in-field analysis. diva-portal.org Studies have noted that Bentazon contains a benzene (B151609) ring and nitrogen groups, making it a candidate for SERS measurements, though signal enhancement and reproducibility remain key areas of research. diva-portal.org Additionally, Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used alongside HPLC-UV and MS to confirm the identity of Bentazon and its impurities in manufacturing batches. fao.org

Sample Preparation Strategies for Diverse Environmental and Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes before instrumental analysis.

Solid-Phase Extraction (SPE)

SPE is a widely adopted cleanup and pre-concentration technique for Bentazon in water and soil samples. mdpi.comnih.gov For water analysis, samples are often acidified before being passed through an SPE cartridge, such as a hydrophilic-lipophilic balanced (HLB) or C18 sorbent. nih.govepa.govresearchgate.net The analyte is retained on the cartridge and then eluted with an organic solvent like methanol. epa.gov Automated SPE systems have been developed to improve throughput and reduce solvent consumption. nih.gov

QuEChERS Method

The QuEChERS method has become a popular choice for extracting pesticide residues from a wide variety of matrices, including soil and agricultural products, due to its simplicity, speed, and effectiveness. nih.govnih.govmdpi.com A modified QuEChERS protocol is frequently used for Bentazon and its metabolites. nih.gov A typical procedure involves extracting the sample with acetonitrile (often acidified), followed by a partitioning step using salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). researchgate.netnih.gov A subsequent cleanup step, known as dispersive SPE (d-SPE), uses sorbents like C18 or primary secondary amine (PSA) to remove matrix co-extractives. researchgate.netnih.gov

Studies have shown that the choice of extraction solvent and cleanup sorbents significantly impacts recovery rates. For Bentazon, using acidified acetonitrile for extraction and avoiding sorbents like graphitized carbon black (GCB), which can adsorb the target compounds, yields better results. nih.goveurl-pesticides.eu

| d-SPE Cleanup Sorbent | Matrix | Average Recovery (%) |

|---|---|---|

| 50 mg C₁₈ + 100 mg MgSO₄ | Wheat Plants | 41.4 |

| 50 mg GCB + 100 mg MgSO₄ | Wheat Plants | 67.7 |

| 100 mg MgSO₄ only | Wheat Plants | 84.9 |

Other Extraction Techniques

Traditional methods like liquid-liquid extraction (LLE) using solvents such as methylene (B1212753) chloride have also been employed, particularly for water samples. who.intca.gov For solid matrices, pressurized liquid extraction (PLE) and Soxhlet extraction are other established, though often more solvent- and time-intensive, techniques. acs.orglsu.edu

Environmental Fate, Transport, and Remediation Studies of 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex

Environmental Distribution and Compartmentalization

The distribution of the 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium complex in the environment is primarily influenced by the physicochemical properties of the bentazon anion.

Soil Adsorption and Desorption Dynamics

Bentazon exhibits low adsorption to soil particles and is considered to be mobile in soil. epa.govfao.org This characteristic is attributed to its high water solubility and its existence as an anion in most environmental pH ranges. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for bentazon has been reported to be low, with values indicating high mobility. nih.gov Studies have shown that soil properties, particularly pH and organic matter content, are the dominant factors influencing bentazon's sorption. acs.orgecetoc.org Adsorption tends to be lower in soils with higher pH and lower organic matter content, increasing its potential for leaching. acs.org

Table 1: Soil Adsorption Coefficients for Bentazon

| Soil Type | Organic Carbon (%) | pH | Koc (mL/g) | Reference |

|---|---|---|---|---|

| Sandy Loam | 1.23 | 7.3 | 13.3 - 176 (average 42) | usda.gov |

| Generic | Not Specified | Not Specified | 34 | orst.edu |

| Various Agricultural Soils | Not Specified | Not Specified | 13-176 | ecetoc.org |

Aquatic Transport and Sediment Partitioning Behavior

Due to its high water solubility and low soil adsorption, the 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium complex has the potential to be transported from agricultural fields to surface and groundwater via runoff and leaching. epa.govepa.gov Once in aquatic systems, the bentazon anion is expected to remain predominantly in the water column rather than partitioning to sediment, owing to its hydrophilic nature. coastalwiki.org The low tendency to adsorb to sediments means that the primary environmental compartment of concern in aquatic systems is the water itself. coastalwiki.org Monitoring studies have indeed detected bentazon in both surface and groundwater, confirming its mobility. ecetoc.org

Atmospheric Volatilization and Dispersion Characteristics

Degradation Pathways in Environmental Matrices

The persistence of the 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium complex in the environment is limited by both photodegradation and biodegradation processes.

Photodegradation Mechanisms and Kinetics

Photodegradation is a significant pathway for the breakdown of bentazon, particularly in aquatic environments. epa.gov Bentazon absorbs light in the environmentally relevant ultraviolet spectrum, leading to its direct photolysis. nih.gov Studies have shown that bentazon can be rapidly broken down by sunlight in water. coastalwiki.orgnih.gov The rate of photodegradation can be influenced by the presence of other substances in the water. For instance, the presence of adjuvants in commercial formulations has been observed to slightly slow the photodegradation of bentazon on model leaf surfaces. acs.org One study on the photodegradation of bentazon in distilled water under UV irradiation showed a degradation half-life of 17.9 hours. plos.org

Biodegradation Processes by Microbial Communities

In soil, the primary degradation mechanism for bentazon is microbial activity. epa.govd-nb.info A variety of soil microorganisms, including both bacteria and fungi, are capable of degrading bentazon. d-nb.info The rate of biodegradation can be influenced by soil type, organic matter content, and the history of pesticide application. usda.gov Soils with a history of bentazon use have been shown to have a higher degradation capacity. usda.gov

The degradation of bentazon in soil proceeds through the formation of several intermediate metabolites, including hydroxylated bentazons and 2-amino-N-isopropylbenzamide (AIBA), which are then further degraded. usda.govd-nb.info The half-life of bentazon in soil is generally short, with reported values ranging from a few days to several weeks depending on the specific soil conditions. usda.govorst.edunih.gov

Table 2: Biodegradation Half-life of Bentazon in Different Soil Types

| Soil Type | Half-life (days) | Reference |

|---|---|---|

| Generic Soil | < 14 | orst.edu |

| Field Soils (average) | ~12 | regulations.gov |

| Loam | 52% remaining after 84 days | nih.gov |

| Fine Sandy Loam | 69% remaining after 84 days | nih.gov |

| Organic-rich Soil | < 0.1% remaining after 84 days | nih.gov |

| Alluvial Soil | 15.27 | researchgate.net |

| Calcareous Soil | 16.39 | researchgate.net |

| Sandy Soil | 17.82 | researchgate.net |

Chemical Hydrolysis and Other Abiotic Transformations

The abiotic degradation of bentazon in the environment is influenced by factors such as hydrolysis and photolysis. Generally, bentazon is considered to be resistant to chemical hydrolysis under typical environmental pH conditions. researchgate.net However, its persistence can be significantly affected by sunlight.

Photolysis, or the breakdown of the compound by light, can be a relevant transformation pathway for bentazon, particularly in surface waters. health.state.mn.us Studies have shown that bentazon in aqueous solutions can be degraded when exposed to sunlight. health.state.mn.us While abiotic degradation in soil is often considered a less significant dissipation route compared to microbial action, the presence of substances like humic acids might play a role in catalyzing hydrolytic processes, although this is a minor pathway. tarbaweya.org

Biotransformation in Non-Target Organisms (excluding human metabolism)

The transformation of bentazon by non-target organisms is a critical aspect of its environmental fate. Plants and microorganisms possess various metabolic pathways to break down this compound.

Plant Uptake and Metabolic Transformations

Bentazon is a selective herbicide, and its effectiveness is largely determined by the differential metabolic capabilities of tolerant crop plants versus susceptible weeds. nih.gov Tolerant plants rapidly detoxify bentazon through a multi-phase metabolic process.

The primary metabolic pathway in plants involves the hydroxylation of the aromatic ring to form hydroxylated metabolites. nih.govusda.gov These are subsequently conjugated with sugars, such as glucose, rendering them more water-soluble and less toxic. nih.gov A comprehensive study in rice identified multiple degradative pathways including glycosylation, hydrolysis, acetylation, and conjugation processes catalyzed by various enzymes. nih.gov The activity of several enzyme families, including cytochrome P450 monooxygenases (CYP450), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs), was observed to increase in rice under bentazon stress, indicating their role in the detoxification process. nih.gov

Table 1: Key Metabolic Transformations of Bentazon in Plants

| Metabolic Process | Key Enzymes Involved | Resulting Metabolites | Reference |

| Hydroxylation | Cytochrome P450 monooxygenases | 6-hydroxy-bentazon, 8-hydroxy-bentazon | nih.gov, mdpi.com |

| Conjugation | Glycosyltransferases (GTs) | Sugar conjugates of hydroxylated metabolites | nih.gov, nih.gov |

| Other Processes | GSTs, Peroxidases (POD), Catalases (CAT) | Various conjugated and detoxified products | nih.gov |

The half-life of bentazon in wheat plants has been observed to be rapid, ranging from 0.5 to 2.4 days in field studies, demonstrating efficient metabolism. mdpi.com

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a primary route for the dissipation of bentazon in soil and aquatic systems. A diverse range of soil microorganisms can utilize bentazon as a source of carbon and energy, leading to its breakdown into various metabolites.

Microcosm studies using filter sand from water treatment facilities have identified several key biotransformation pathways. rsc.orgresearchgate.net At elevated concentrations, up to ten different transformation products have been detected, suggesting complex degradation networks. rsc.orgresearchgate.net The main identified pathways are:

Oxidation of the isopropyl group: This leads to the formation of carboxy-bentazon. rsc.orgresearchgate.net

Oxidation of the aromatic ring: This pathway involves hydroxylation, followed by ring cleavage and subsequent decarboxylation reactions. rsc.orgresearchgate.net The primary metabolites from this pathway are 6-OH-bentazon and 8-OH-bentazon. usda.gov

N-methylation: This is followed by oxidation, resulting in a carboxylic acid. rsc.orgresearchgate.net

At environmentally relevant concentrations, the degradation pattern is simpler, with 92% of bentazon being removed within 13 days in one study, and carboxy-bentazone being the only major transformation product detected in the water phase. rsc.orgresearchgate.net Other metabolites identified in various soil studies include 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid, and N-methyl-bentazon. usda.gov The presence of methane (B114726) has been shown to enhance bentazone (B1668011) degradation, highlighting the role of methanotrophic bacteria in its co-metabolic transformation. frontiersin.org

Table 2: Major Microbial Degradation Pathways and Metabolites of Bentazon

| Degradation Pathway | Key Metabolites | Environment | Reference |

| Isopropyl moiety oxidation | Carboxy-bentazone | Filter sand | rsc.org, researchgate.net |

| Aromatic ring oxidation | 6-hydroxy-bentazon, 8-hydroxy-bentazon | Soil, Filter sand | rsc.org, researchgate.net, usda.gov |

| N-methylation & oxidation | N-methyl-bentazone | Soil, Filter sand | rsc.org, researchgate.net, usda.gov |

| Ring cleavage | 2-amino-N-isopropylbenzamide (AIBA), Anthranilic acid | Soil | usda.gov |

Environmental Modeling and Prediction of Compound Dynamics

Environmental models are essential tools for predicting the movement and persistence of bentazon in various environmental compartments, aiding in risk assessment and management.

Transport Models in Soil and Aquatic Systems

Given its high water solubility and weak adsorption to soil particles, particularly in soils with pH greater than 5, bentazon is considered mobile and has the potential to leach into groundwater. researchgate.netherts.ac.ukembrapa.br Various models are used to simulate this transport.

The PELMO (Pesticide Leaching Model) has been used to simulate bentazone leaching through different soil types. mdpi.comembrapa.br These modeling studies have shown that the predicted concentration of bentazone in groundwater is highly sensitive to parameters such as degradation rates, soil organic matter content, and soil pH. mdpi.com For instance, the highest concentrations in percolate were predicted for sandy soils (Arenosols) with low organic carbon content. embrapa.br

The HYDRUS-2D model has been applied to assess bentazone transport in tile-drained fields with varying soil textures. usda.govresearchgate.net These studies demonstrated that water and pesticide transport are governed by site-specific processes. For example, in a silty clay soil, preferential flow through cracks was a key factor, while in a sandy loam and silt loam, the hydraulic conductivity of deeper soil layers was critical. researchgate.net The use of a dual-porosity (mobile-immobile water) transport model within HYDRUS-2D provided a better description of chemical concentrations in drainage water for all tested soil types, accounting for non-equilibrium transport processes. researchgate.net

Strategies for Environmental Remediation and Mitigation

The presence of bentazone in water sources has prompted research into various remediation and mitigation strategies. These approaches aim to remove or degrade the compound, reducing its potential environmental impact.

Bioremediation utilizes microorganisms to break down environmental contaminants. nih.gov In the case of bentazone, microbial degradation is a key process in its dissipation from soil and water. epa.gov Several studies have identified specific microorganisms and microbial consortia capable of degrading bentazone.

Microbial degradation of bentazone in soil is an aerobic process, with half-lives reported to range from a few days to several weeks. usda.govnih.gov The primary degradation products are typically hydroxylated forms of bentazone, such as 6-hydroxybentazon and 8-hydroxybentazon, as well as other metabolites like 2-amino-N-isopropylbenzamide (AIBA). usda.govresearchgate.net

Research has shown that certain fungi and bacteria can effectively metabolize bentazone. For instance, the fungus Rhizopus stolonifer has been observed to produce anthranilic acid as a major degradation product from bentazone. researchgate.net Another fungus, Trametes versicolor, has demonstrated the ability to completely remove bentazone from water, with both laccase and cytochrome P450 enzymatic systems implicated in the degradation process. researchgate.netresearchgate.net This process leads to the formation of various transformation products through reactions like hydroxylation, oxidation, and methylation. researchgate.net Studies have also indicated that microbial activity is essential for the mineralization of bentazone, the process of converting it to carbon dioxide. d-nb.info

| Microorganism/Consortium | Degradation Products/Metabolites | Key Findings | References |

| Rhizopus stolonifer | Anthranilic acid, 6-hydroxybentazon, 8-hydroxybentazon | Produced anthranilic acid as the major product. | researchgate.net |

| Trametes versicolor | 19 transformation products (hydroxylations, oxidations, methylations, etc.) | Completely removed bentazone in lab-scale studies; laccase and cytochrome P450 involved. | researchgate.netresearchgate.net |

| Soil Microorganisms | 6-hydroxybentazon, 8-hydroxybentazon, 2-amino-N-isopropylbenzamide (AIBA) | Aerobic microbial degradation is a primary dissipation pathway in soil. | usda.govresearchgate.net |

| Phanerochaete chrysosporium | Dimeric derivative of 8-hydroxybentazon | Involved in the formation of bound residues from bentazone. | d-nb.info |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Several AOPs have been investigated for their efficacy in degrading bentazone.

Photocatalysis using titanium dioxide (TiO₂) has been shown to be effective, with studies reporting up to 100% removal of bentazone under certain conditions. researchgate.net The primary mechanism in this process is the attack by hydroxyl radicals. researchgate.net Other AOPs, such as the photo-Fenton process (UV/H₂O₂/Fe²⁺) and electrochemical advanced oxidation processes (EAOPs) using boron-doped diamond (BDD) anodes, have also demonstrated high efficiency in bentazone removal. mdpi.comresearchgate.netscielo.org.mx For example, the photoelectro-Fenton (PEF) process with a BDD anode has been shown to remove around 77% of the total organic carbon from a bentazone solution. mdpi.com The combination of UV light with hydrogen peroxide has also been shown to reduce bentazone concentrations in surface water. who.int

| AOP Method | Catalyst/Oxidant | Removal Efficiency | Key Findings | References |

| TiO₂ Photocatalysis | Titanium dioxide (TiO₂) | Up to 100% | Degradation primarily through hydroxyl radical attack. | researchgate.net |

| UV/Cu-ZnO | Copper-Zinc Oxide | 98.28% | Higher efficiency compared to UV/ZnO alone. | researchgate.net |

| Photoelectro-Fenton (PEF)/BDD | Boron-doped diamond anode, H₂O₂, Fe²⁺, UV light | ~77% TOC removal | Significantly more effective than anodic oxidation alone. | mdpi.com |

| UV/H₂O₂ | Hydrogen peroxide, UV light | 60% reduction in surface water | An effective AOP for bentazone reduction. | who.int |

| Electrochemical Oxidation/BDD | Boron-doped diamond anode | Up to 86% removal | Efficiency is influenced by current density and flow rate. | scielo.org.mx |

Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to a surface. This process is widely used in water treatment to remove various contaminants. Several adsorbent materials have been studied for their capacity to remove bentazone from aqueous solutions.

Activated carbon is a commonly used adsorbent due to its high surface area and porosity. rdd.edu.iq Studies have shown that both powdered and granular activated carbon can effectively adsorb bentazone, with the adsorption capacity being influenced by factors such as pH and temperature. who.intdeswater.com The Langmuir and Freundlich isotherm models are often used to describe the equilibrium of bentazone adsorption. rdd.edu.iqunito.it

Other materials like mesoporous silica (B1680970) and certain types of resins have also been investigated. unito.itresearchgate.net For instance, MIEX® resin, a magnetic ion exchange resin, has been shown to efficiently remove bentazone, primarily through an ion exchange mechanism. researchgate.net The adsorption of bentazone onto mineral surfaces like quartz has also been noted, particularly in acidic conditions. plos.org

| Adsorbent Material | Adsorption Capacity/Efficiency | Key Findings | References |

| Coconut Activated Carbon | 111.1 mg/g (Langmuir) | Equilibrium data fitted well with the Langmuir model. | rdd.edu.iq |

| Granular Activated Carbon (VRU & WS) | Appreciable, higher for VRU | Adsorption process was exothermic and fitted pseudo-second-order kinetics. | deswater.com |

| Mesoporous Silica | 61-73% removal from spiked water | Adsorption is pH-dependent, decreasing with increasing pH. | unito.it |

| MIEX® Resin | High sorption capacity (0.2656 mmol/mL) | Removal occurs primarily via ion exchange. | researchgate.net |

| Quartz | Adsorption observed in acidic soils | Adsorbs the neutral form of bentazone. | plos.org |

Table of Compound Names

| EINECS Number | Common Name | IUPAC Name |

| 256-855-7 | Bentazone | 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Not Available | 6-hydroxybentazon | 6-hydroxy-3-(propan-2-yl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Not Available | 8-hydroxybentazon | 8-hydroxy-3-(propan-2-yl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Not Available | 2-amino-N-isopropylbenzamide (AIBA) | 2-amino-N-(propan-2-yl)benzamide |

| Not Available | Anthranilic acid | 2-aminobenzoic acid |

| Not Available | Titanium dioxide | Titanium(IV) oxide |

| Not Available | Hydrogen peroxide | Dihydrogen dioxide |

| Not Available | Iron(II) sulfate (B86663) | Iron(II) sulfate |

| Not Available | Boron-doped diamond | Not Applicable |

| Not Available | Activated Carbon | Carbon |

| Not Available | Mesoporous silica | Silicon dioxide |

| Not Available | MIEX® Resin | Not Applicable |

| Not Available | Quartz | Silicon dioxide |

Mechanistic Investigations and Mode of Action Research Non Clinical Systems on 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex

Biochemical Mechanisms of Action in Target and Non-Target Organisms

Bentazon's primary mode of action is the disruption of photosynthesis. nih.gov This effect is not limited to target weed species but also impacts other photosynthetic organisms like algae and cyanobacteria. The mechanism is centered on the inhibition of the photosynthetic electron transport chain, a critical process for converting light energy into chemical energy.

Enzyme Inhibition Studies and Target Identification

Research has unequivocally identified Photosystem II (PSII), a multi-subunit enzymatic complex in the thylakoid membranes of chloroplasts, as the primary target of bentazon. researchgate.netresearchgate.netnih.gov Specifically, bentazon functions by binding to the D1 protein within the PSII reaction center. researchgate.netresearchgate.net It acts as a competitive inhibitor at the quinone B (QB) binding site. researchgate.net By occupying this site, bentazon blocks the binding of plastoquinone (B1678516), the native electron acceptor. researchgate.net This action interrupts the electron flow from the primary quinone acceptor (QA), effectively halting the photosynthetic process. researchgate.net While herbicides in site-of-action groups 5 and 7 bind to different sites on the same D1 protein, bentazon is classified under site-of-action group 6. mda.state.mn.us

Cellular Pathway Interruption Analysis

The inhibition of electron transport at the QB site has immediate and severe consequences for cellular pathways in photosynthetic organisms. The blockage prevents the reoxidation of QA, leading to a halt in the linear electron flow and, consequently, the cessation of CO2 assimilation and oxygen evolution. nih.govresearchgate.net

This interruption triggers a cascade of damaging secondary effects. The highly energized state of blocked PSII reaction centers promotes the formation of triplet-chlorophyll, which reacts with molecular oxygen to produce highly reactive singlet oxygen (1O2). researchgate.net The accumulation of these reactive oxygen species (ROS), including hydrogen peroxide (H2O2), leads to oxidative stress. researchgate.netmdpi.com This oxidative stress causes rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, pigment breakdown, and ultimately, cell death. researchgate.netmdpi.com

Molecular Interactions and Binding Studies in Model Systems

Molecular docking and functional studies have been employed to elucidate the specific interactions between bentazon and its target site on the D1 protein. These studies confirm that bentazon competes with plastoquinone for the QB binding niche. researchgate.netnih.gov

However, compared to other classes of PSII inhibitors like triazines and ureas, bentazon exhibits a lower binding affinity and a general lack of specificity for the QB site. researchgate.netnih.gov Molecular docking analyses using high-resolution PSII structures from pea plants (Pisum sativum) revealed that bentazon had the lowest PSII inhibitory effect among several tested herbicides. researchgate.net Unlike other potent inhibitors, such as diuron (B1670789) and metribuzin (B1676530) which form stable hydrogen bonds with key amino acid residues like His215 in the binding pocket, bentazon's interactions are less specific. researchgate.net This weaker and less specific binding may contribute to its selective properties in certain tolerant plant species, which can metabolize the compound more rapidly. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Non-Clinical Contexts

While comprehensive SAR studies focusing specifically on a wide range of bentazon analogs are not extensively published, analysis of the benzothiadiazinone chemical class provides mechanistic insights. Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds like benzothiazoles and benzothiazines indicate that biological activity is significantly influenced by physicochemical properties such as lipophilicity, electronic effects, and steric parameters. nih.govacs.org

For bentazon, the core 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide structure is essential for its activity. The isopropyl group at the 3-position is a critical feature for fitting into the QB binding pocket of the D1 protein. Alterations to this group would likely impact the molecule's steric and hydrophobic interactions within the binding site, thereby affecting its inhibitory potency. Similarly, substitutions on the benzene (B151609) ring would alter the electronic distribution and lipophilicity of the entire molecule, which could either enhance or reduce its ability to reach and bind to the target site. For instance, QSAR analyses on similar structures have shown that less bulky, less lipophilic, and more flexible structures can improve electronic interactions with binding sites. nih.gov This suggests that there is a delicate balance of properties required for optimal PSII inhibition by this class of compounds.

Physiological Effects in Model Biological Systems

The biochemical interruption of photosynthesis by bentazon manifests as distinct physiological effects in various non-clinical model systems.

In plants , the most prominent effects are chlorosis (yellowing) and necrosis (tissue death). herts.ac.uk These symptoms typically appear first on older leaves and at the leaf margins, consistent with a xylem-mobile herbicide that inhibits photosynthesis. herts.ac.uk The blockage of electron transport and subsequent oxidative stress leads to the destruction of chlorophyll (B73375) and cellular damage, resulting in the visible browning and death of leaf tissue. mda.state.mn.usherts.ac.uk

The table below summarizes the inhibitory effects of bentazon on different parameters in the marine diatom Skeletonema costatum.

| Parameter Measured | Endpoint | Value (mg L-1) |

| PSII Maximum Quantum Yield (Fv/Fm) | EC50 | 13.0 |

| PSII Maximum Quantum Yield (Fv/Fm) | LOEC | 2.81 |

| Algal Growth Inhibition | EC50 | 24.0 |

| Algal Growth Inhibition | LOEC | 22.5 |

| EC50: The concentration causing a 50% effect. LOEC: Lowest Observed Effect Concentration. Data sourced from. |

Research Applications and Methodological Advancements Involving 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex

Role in Agricultural Chemical Research

In agricultural science, bentazon is a subject of continuous research, particularly concerning weed management strategies and crop safety. mdpi.com It functions by inhibiting photosynthesis in susceptible plants. herts.ac.ukmda.state.mn.us

Studies on Herbicide Resistance Mechanisms in Weed Biotypes

The emergence of herbicide-resistant weeds poses a significant challenge to sustainable agriculture. mdpi.com Research into the mechanisms of resistance to bentazon provides crucial insights for developing effective weed control strategies. Studies have identified that resistance in certain weed biotypes is not due to alterations at the herbicide's target site but rather to metabolic processes.

For instance, investigations into multiple-resistant redroot pigweed (Amaranthus retroflexus) populations have revealed that resistance to bentazon is associated with enhanced herbicide metabolism and increased expression of the psbA gene, which is the target of this herbicide. nih.gov In two resistant populations (R1 and R2), the expression of the psbA gene was found to be 3-fold and 5-fold higher, respectively, compared to susceptible populations after treatment with bentazon. nih.gov Furthermore, the use of malathion (B1675926), a cytochrome P450 inhibitor, significantly reduced the level of resistance, indicating that metabolism-based detoxification is a key resistance mechanism. nih.gov While bentazon-resistant weeds have not been reported in the United States, resistant populations of smooth pigweed (Amaranthus hybridus) and redroot pigweed have been identified in Ontario, Canada. mda.state.mn.us

Table 1: Investigated Mechanisms of Bentazon Resistance in Amaranthus retroflexus

| Mechanism | Finding | Resistant Population(s) | Reference |

|---|---|---|---|

| Target Site Mutation | No amino acid substitution found in the psbA gene. | R1 and R2 | nih.gov |

| Gene Expression | psbA gene expression was 3-fold and 5-fold higher than in susceptible populations after treatment. | R1 and R2 | nih.gov |

| Metabolic Resistance | The P450 inhibitor malathion significantly reduced the resistance level. | R1 and R2 | nih.gov |

Investigation of Herbicide Selectivity and Crop Tolerance

The selective action of bentazon, which allows it to control weeds without harming crops, is a cornerstone of its agricultural use. mdpi.com This selectivity is primarily based on the differential ability of plants to metabolize the herbicide. nih.gov Tolerant crops, such as soybeans, rice, and corn, can rapidly detoxify bentazon through processes like aryl hydroxylation and subsequent conjugation with sugars to form non-toxic metabolites. mdpi.comnih.gov Susceptible weeds are unable to perform this metabolic detoxification efficiently, leading to the inhibition of photosynthesis and eventual death. nih.gov

Research has delved into the genetic basis of this tolerance. In soybeans, for example, significant differences in tolerance levels exist among various genotypes. cambridge.org Studies comparing tolerant and susceptible soybean lines found that tolerant genotypes like 'Hill' and 'Clark 63' could metabolize 80% to 90% of absorbed bentazon within 24 hours. cambridge.org In contrast, susceptible genotypes metabolized only 10% to 15% in the same timeframe. cambridge.org The primary metabolites formed in tolerant plants are the glycosyl conjugates of 6- and 8-hydroxybentazon. cambridge.org The ability to form these specific conjugates is directly linked to differential bentazon tolerance among soybean genotypes. cambridge.org In rice, a cytochrome P450 mono-oxygenase, CYP81A6, has been identified as a key enzyme mediating resistance to bentazon. mdpi.com

Further studies have examined the selectivity of bentazon in intercropping systems. For instance, research on Crotalaria juncea intercropped with maize demonstrated that bentazon applied alone was selective for C. juncea, allowing for effective weed management in this complex agricultural setting. awsjournal.org

Table 2: Bentazon Metabolism in Tolerant vs. Susceptible Soybean Genotypes

| Genotype Type | % Bentazon Metabolized (24h) | Primary Metabolites Formed | Reference |

|---|---|---|---|

| Tolerant | 80 - 90% | Glycosyl conjugates of 6- and 8-hydroxybentazon | cambridge.org |

| Susceptible | 10 - 15% | Two unidentified metabolites (not hydroxybentazon conjugates) | cambridge.org |

Use as a Research Probe or Reference Standard in Environmental Studies

In environmental science, bentazon is used as a reference standard for the calibration of analytical instruments and the validation of new detection methods. nih.gov Its presence in surface and groundwater due to agricultural runoff necessitates reliable monitoring. mda.state.mn.usnih.gov The availability of certified bentazon reference materials is essential for quality control and assurance in laboratories that analyze environmental samples for pesticide residues. These standards ensure the accuracy and comparability of data generated across different studies and monitoring programs. For example, the Minnesota Department of Agriculture monitors for bentazon in groundwater and surface water, where it was detected in 15% of groundwater samples and 28% of surface water samples in 2020, demonstrating the importance of accurate detection for which reference standards are critical. mda.state.mn.us

Methodological Development in Analytical Chemistry for Environmental Monitoring

The need to detect and quantify bentazon at low concentrations in environmental matrices like water and soil has driven the development of sophisticated analytical methods. High-performance liquid chromatography (HPLC) is a widely applied technique for this purpose. nih.govsimiecoind.ro

Various HPLC methods have been developed, often coupled with diode-array detection (DAD) or mass spectrometry (MS) for enhanced selectivity and sensitivity. simiecoind.ro A common approach involves solid-phase extraction (SPE) to pre-concentrate the analyte from water samples, followed by HPLC analysis. nih.gov For instance, a validated method using a C18 extraction tube for SPE and a C18 column for HPLC with UV detection at 230 nm can determine bentazon in water at levels compliant with international limits of 0.1 μg/L. nih.gov Other methods utilize different columns, such as the core-shell mixed-mode Coresep 100, which retains bentazon through a reversed-phase mechanism. helixchrom.com The retention time can be controlled by adjusting the acetonitrile (B52724) concentration in the mobile phase, and this method is compatible with mass spectrometry. helixchrom.com Gas chromatography with electron capture detection has also been used, with a detection limit of about 0.1 µg/L. who.int

Table 3: Examples of Analytical Methods for Bentazon Determination

| Analytical Technique | Sample Preparation | Detection Method | Limit of Quantification/Detection | Reference |

|---|---|---|---|---|

| HPLC | Solid-Phase Extraction (C18) | UV (230 nm) | 0.1 µg/L (with 500-fold pre-concentration) | nih.gov |

| HPLC-DAD | Solid-Phase Extraction | Diode Array Detector | Linearity Range: 0.27 µg/mL - 2.47 µg/mL | simiecoind.ro |

| Gas Chromatography | Liquid-Liquid Extraction | Electron Capture Detection | ~0.1 µg/L | who.int |

| Liquid Chromatography | Not specified | Tandem Mass Spectrometry | 0.01 µg/L | who.int |

Application in Ecotoxicological Benchmarking Studies (excluding safety assessment)

Bentazon is utilized in ecotoxicological studies to establish benchmarks for the effects of herbicides on non-target organisms and ecosystems. These studies are crucial for understanding the potential environmental impact of agricultural practices. Data on the toxicity of bentazon to various organisms, such as birds, fish, and aquatic invertebrates, serve as reference points for assessing the relative toxicity of other herbicides and for developing environmental quality standards. herts.ac.uk

For example, the U.S. Environmental Protection Agency (EPA) Office of Pesticide Programs has established an aquatic life benchmark for bentazon of 4,500,000 ng/L for non-vascular plants. mda.state.mn.us Such benchmarks, derived from extensive ecotoxicological data, are used in environmental risk assessments to determine whether detected concentrations of a pesticide in water bodies pose a risk to aquatic life. mda.state.mn.us Bentazon's physical-chemical properties, such as its high water solubility and potential for leaching, make it a relevant compound for studies investigating the fate and transport of hydrophilic pesticides in the environment. herts.ac.uknih.gov

Future Research Directions and Emerging Trends for 3 Isopropyl 1h 2,1,3 Benzothiadiazin 4 3h One 2,2 Dioxide Dimethylammonium Complex Studies

Novel Synthetic Routes and Sustainable Production Technologies

The future of bentazon production will likely hinge on the development of more sustainable and efficient synthetic methodologies. Current manufacturing processes, while established, present opportunities for improvement in terms of environmental impact and cost-effectiveness.

Future research is anticipated to explore "green chemistry" principles to minimize hazardous substances and byproducts. One area of investigation involves replacing traditional chlorinating agents like phosphorus oxychloride with more environmentally benign alternatives such as phosgene, diphosgene, or triphosgene. google.com This substitution can improve reaction yields and avoid the production of mixed salt byproducts, leading to a cleaner process. google.com Additionally, the development of catalytic processes could reduce the need for stoichiometric reagents and decrease energy consumption.

Mechanochemistry, a solvent-free or low-solvent method that uses mechanical force to induce chemical reactions, presents a promising avenue for the synthesis of bentazon and its formulations. acs.org Research into mechanochemical synthesis of inclusion complexes with cyclodextrins has already shown potential for altering the solubility and, by extension, the environmental mobility of the herbicide. acs.org Further exploration in this area could lead to the development of novel, controlled-release formulations with reduced environmental footprints.

Another trend is the investigation of herbicidal ionic liquids (HILs), which involves transforming existing herbicides like bentazon into ionic liquid forms. nih.govacs.org This approach can create formulations with desirable properties such as reduced volatility, adjustable water solubility, and improved wetting properties, potentially lowering application rates and minimizing environmental contamination. nih.govacs.org

Advanced Analytical Techniques for Enhanced Detection and Speciation

The accurate detection and quantification of bentazon and its metabolites in various environmental matrices are paramount for risk assessment and regulatory compliance. While established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, future research is focused on developing more rapid, sensitive, and field-deployable techniques. lsu.edujfda-online.comjfda-online.comsimiecoind.ro

Emerging Analytical Methods:

| Technique | Principle | Advantages | Future Research Focus |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. who.int | High specificity and low detection limits, enabling the simultaneous analysis of the parent compound and its metabolites. who.int | Miniaturization for in-field use, development of new ionization sources for improved sensitivity. |

| Electrochemical Sensors | These sensors measure the change in electrical properties of an electrode surface upon interaction with the target analyte. researchgate.net | Portability, low cost, and rapid response times make them suitable for on-site monitoring. researchgate.net | Development of novel electrode materials (e.g., carbon nanotubes, modified electrodes) for enhanced selectivity and stability. researchgate.net |

| Biosensors | These devices utilize biological recognition elements (e.g., enzymes, antibodies) coupled with a transducer to detect the target compound. | High specificity and sensitivity. | Improving the stability and reusability of the biological components, integration with microfluidic systems. |

| Hyperspectral Imaging | This remote sensing technique captures and analyzes a wide spectrum of light to detect subtle changes in plant physiology caused by herbicide exposure. mdpi.com | Non-invasive, allows for large-scale monitoring of crop health and herbicide drift. mdpi.com | Development of more sophisticated algorithms for data analysis and early detection of herbicide stress. |

Future work will also emphasize the speciation of bentazon, distinguishing between the parent compound and its various transformation products, such as 6-hydroxybentazon and 8-hydroxybentazon. jfda-online.comusda.govmdpi.com This is crucial as the toxicity and mobility of these metabolites can differ significantly from the original molecule.

Deeper Understanding of Environmental Persistence and Transformation Mechanisms

Bentazon is known for its high solubility in water and mobility in soil, which raises concerns about its potential to contaminate ground and surface water. herts.ac.uknfuonline.comfwi.co.uk While it is considered to have low to moderate persistence in soil, with a half-life of 7 to 33 days, its environmental fate is complex and influenced by various factors. mda.state.mn.ustainachem.com

Future research will aim to build more comprehensive models of bentazon's environmental behavior. This includes:

Investigating the role of microbial communities: Soil microbes play a significant role in the degradation of bentazon. orst.eduusda.govepa.gov Further studies will focus on identifying the specific microbial species and enzymatic pathways responsible for its breakdown. Understanding these processes could lead to the development of bioremediation strategies for contaminated sites.

Elucidating photodegradation pathways: Bentazon is susceptible to degradation by sunlight, particularly in aquatic environments. orst.eduepa.gov Research using advanced techniques like photocatalysis with nanocomposites will help to better understand the byproducts of photodegradation and their potential environmental impact. mdpi.com

Quantifying the formation of bound residues: A portion of bentazon and its metabolites can become incorporated into soil organic matter as bound residues. usda.govd-nb.info Future studies will seek to better understand the mechanisms of this binding and the long-term stability and potential bioavailability of these residues. d-nb.info

Assessing the impact of agricultural practices: Tillage systems and the history of herbicide application can influence the rate of bentazon degradation. usda.gov More research is needed to understand these interactions and develop best management practices to minimize off-site movement.

Exploration of New Mechanistic Insights in Non-Clinical Systems

The primary mode of action of bentazon is the inhibition of photosynthesis in susceptible plants. mda.state.mn.usherts.ac.uk However, a deeper understanding of its effects at the molecular and cellular level in various non-clinical systems can provide valuable information about its selectivity and potential non-target effects.

Future research in this area will likely involve:

Metabolomics and Proteomics: These "omics" technologies can provide a comprehensive view of the metabolic and protein changes that occur in plants upon exposure to bentazon. mdpi.commdpi.com This can help to identify the specific detoxification pathways in tolerant species and reveal subtle, previously unknown effects. mdpi.commdpi.com

In Vitro Toxicity Studies: Investigating the effects of bentazon on isolated cells, such as human erythrocytes, can offer insights into its potential for inducing oxidative stress and its interaction with cellular components. researchgate.net

Comparative studies on tolerant and susceptible species: Detailed comparisons of how tolerant crops (like soybeans) and susceptible weeds metabolize bentazon can lead to the development of more selective herbicides or strategies to enhance crop tolerance. mdpi.com

Interaction with other stressors: Research into how bentazon's effects are influenced by other environmental factors, such as light, temperature, and drought, will provide a more realistic understanding of its impact in field conditions. mdpi.com

Integration with Emerging Technologies

The convergence of chemistry with advanced technologies like artificial intelligence (AI) and sensor networks is poised to revolutionize how we study and manage herbicides like bentazon.

Artificial Intelligence in Chemical Fate Prediction: AI and machine learning models are being developed to predict the environmental fate and potential toxicity of pesticides based on their molecular structure. nsf.govchemcopilot.com These models can rapidly screen new and existing compounds, accelerating the risk assessment process and guiding the design of safer agrochemicals. chemcopilot.comnih.gov AI can also be used to analyze large datasets from environmental monitoring, identifying trends and hotspots of contamination. acs.org

Advanced Environmental Sensor Networks: The deployment of wireless sensor networks in agricultural fields allows for real-time monitoring of soil and water conditions. nih.govpsu.edu Integrating chemical sensors for bentazon into these networks could provide farmers with immediate data on herbicide concentrations, enabling more precise application and early detection of off-site movement. acs.orgresearchgate.net This data can inform irrigation scheduling and other management practices to minimize leaching and runoff. psu.edu

The future of research on 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium complex will be characterized by a multidisciplinary approach. By integrating novel synthesis techniques, advanced analytical methods, a deeper understanding of environmental processes, and cutting-edge technologies, the scientific community can work towards ensuring the continued efficacy of this herbicide while minimizing its environmental impact. This forward-looking research is essential for the sustainability of modern agriculture.

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Einecs 256-855-7 | 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium complex |

| Bentazon | 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Bentazon-dimethylammonium | 3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide dimethylammonium salt |

| 6-hydroxybentazon | 3-(isopropyl)-6-hydroxy-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| 8-hydroxybentazon | 3-(isopropyl)-8-hydroxy-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| AIBA | 2-aminoisopropyl-benzamide |

| N-methylbentazon | N-methyl-3-(isopropyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Phosphorus oxychloride | POCl₃ |

| Phosgene | COCl₂ |

| Diphosgene | C₂Cl₄O₂ |

| Triphosgene | C₃Cl₆O₃ |

Q & A